molecular formula C19H19ClN2O2 B6570316 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946368-21-4

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6570316
CAS No.: 946368-21-4
M. Wt: 342.8 g/mol
InChI Key: HWPPLAPUDOOVFL-UHFFFAOYSA-N
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Description

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and are often used in the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:

  • Formation of 1,2,3,4-tetrahydroquinoline: : This can be achieved through the reduction of quinoline using hydrogenation techniques.

  • Propanoylation: : The tetrahydroquinoline is then reacted with propanoyl chloride to introduce the propanoyl group.

  • Benzamide Formation: : Finally, the compound is reacted with 4-chlorobenzoyl chloride to form the benzamide derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: : Substitution reactions can occur at various positions on the quinoline ring, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Quinone Derivatives: : Resulting from oxidation reactions.

  • Reduced Quinoline Derivatives: : Resulting from reduction reactions.

  • Substituted Quinoline Derivatives: : Resulting from substitution reactions.

Scientific Research Applications

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: can be compared with other quinoline derivatives, such as quinoline , quinone , and quinolinone . While these compounds share structural similarities, This compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct biological and chemical properties.

List of Similar Compounds

  • Quinoline

  • Quinone

  • Quinolinone

  • Chloroquine

  • Methaqualone

Biological Activity

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for various pharmacological properties, including antibacterial, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3C_{18}H_{19}ClN_2O_3 with a molecular weight of approximately 378.9 g/mol. The structure includes a chloro substituent on the benzamide ring and a propanoyl group attached to the tetrahydroquinoline moiety.

PropertyValue
Molecular FormulaC₁₈H₁₉ClN₂O₃
Molecular Weight378.9 g/mol
CAS Number946211-13-8

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme involved in folic acid synthesis in bacteria. By inhibiting DHPS, the compound can disrupt bacterial metabolism and proliferation, making it a potential candidate for antibacterial applications .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The sulfonamide group present in related compounds has been shown to effectively inhibit bacterial growth through the same mechanism of action. For instance, derivatives have demonstrated activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory and Analgesic Effects

In addition to antibacterial properties, studies have suggested that this compound may possess anti-inflammatory and analgesic effects. These effects are likely mediated through inhibition of inflammatory pathways and modulation of pain receptors. Some derivatives have been tested in animal models for their efficacy in reducing inflammation and pain response.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various tetrahydroquinoline derivatives against clinical isolates of E. coli. The results indicated that certain derivatives showed MIC values comparable to standard antibiotics .
  • In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, a derivative of tetrahydroquinoline was administered. The results showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
  • Cellular Assays : In vitro assays using human cell lines demonstrated that the compound could induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Properties

IUPAC Name

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPPLAPUDOOVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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